2-Bromopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-bromopyrimidine and its derivatives is a fundamental aspect of its study. A notable method involves the use of palladium-catalysed cross-coupling reactions, which facilitate the efficient synthesis of many substituted pyrimidine compounds from 2-bromopyrimidine intermediates. These methods demonstrate the compound's versatility as an intermediate in creating a wide range of chemical entities (Goodby et al., 1996).
Molecular Structure Analysis
The molecular structure of 2-bromopyrimidine is pivotal in determining its chemical reactivity and physical properties. Studies on copper(II) halide complexes of 2-aminopyrimidines, for instance, shed light on the coordination chemistry and the potential of 2-bromopyrimidine derivatives to form complex structures with metal ions, revealing insights into its molecular structure and binding capabilities (Prince et al., 2003).
Chemical Reactions and Properties
2-Bromopyrimidine undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing complex molecules. For example, the domino reaction of N-protected 2-bromomethylazoles with tosylmethyl isocyanide (TosMIC) leads to the formation of azolopyrimidines, demonstrating the compound's reactivity and its role in constructing heterocyclic compounds (Mendiola et al., 2000).
Physical Properties Analysis
The physical properties of 2-bromopyrimidine, such as its boiling point, melting point, and solubility in various solvents, are crucial for its application in synthesis processes. While specific studies on these properties were not directly retrieved, the properties can be inferred from related compounds and their behavior in synthesis reactions, indicating the importance of understanding these characteristics for practical applications.
Chemical Properties Analysis
The chemical properties of 2-bromopyrimidine, including its reactivity with different nucleophiles and electrophiles, are essential for its utility in organic synthesis. For instance, the reaction with ammonia under certain conditions showcases its reactivity and potential for substitution reactions, leading to a variety of substituted pyrimidines with significant applications (Doulah et al., 2014).
Scientific Research Applications
Photoabsorption Research : It is used in studying the photoabsorption cross sections of gas-phase 2- and 5-bromopyrimidines in the energy range of 3.7–10.8 eV (Mendes et al., 2021).
Organic Synthesis : In organic chemistry, 2-Bromopyrimidine assists in the isolation of 2,6-dialkoxy-5-dimethylaminopyrimidine-4-carboxaldehyde (Mukherjee & Ghorai, 2010).
Catalysis : It acts as a useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient syntheses of substituted pyrimidine compounds (Goodby et al., 1996).
Corrosion Inhibition : 2-Mercaptopyrimidine, a derivative, is an effective inhibitor for the corrosion of cold-rolled steel in HNO3 solution, with a high inhibition efficiency (Li et al., 2017).
Cancer Research : Derivatives of 2-Bromopyrimidine show anti-VEGFR-2 activity, cytotoxicity against human cancer cell lines, and in vivo anti-prostate cancer activity (Abdelhafez et al., 2014).
Antiviral Properties : It is a highly potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), with demonstrated efficacy in animal models and phase I clinical trials (De Clercq & Walker, 1984).
Spectroscopy : The compound's polarized Raman and infrared spectra are useful for studying the normal vibrations of molecules (Nakama et al., 1984).
Radiation Treatment in Cancer : 2-Bromopyrimidine is an important radiosensitizer in the radiation treatment of cancer (Cheng et al., 2016).
Virology : It is active against herpes simplex virus type 1 infection and tumor cells transformed by the HSV-1 thymidine kinase gene (Bobek et al., 1987).
Antiproliferative Effects : 5-bromo-2'-deoxyuridine (BUDR) exhibits positive antiproliferative effects in various human tumors (Kinsella, 1992).
Photochemistry : Its UV irradiation in methanol yields dehalogenated, methylated, and hydroxymethylated compounds (Nasielski et al., 1972).
Immunotherapy : Bropirimine's antitumor effects are partially mediated by endogenous tumor necrosis factorα (TNFα), which can be released in vivo by the drug (Scheringa et al., 1990).
UV Spectrum Analysis : 2-Bromopyrimidine's electronic absorption spectrum and infrared spectrum help analyze its UV spectrum and determine its point group (Joshi et al., 1987).
Spectroscopic Studies : It has been investigated by photoelectron spectroscopy, showing potential for spectroscopic studies (Śmiałek et al., 2013).
Antiviral Research : 2',3'-Dideoxy-3'-thiacytidine (SddC) and 5-fluoro-2',3'-dideoxy-3'-thiacytidine (FSddC) are potent and selective anti-HBV compounds that inhibit viral DNA replication in vitro (Doong et al., 1991).
Microwave Spectrum Analysis : The microwave spectrum of 2-bromopyrimidine has been observed, revealing its planar structure and C2V symmetry (Chen et al., 1990).
Safety And Hazards
2-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .
Future Directions
While specific future directions for 2-Bromopyrimidine are not mentioned in the search results, it is noted that the brominated derivative of pyrimidine is important to better understand the site . Additionally, its use in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene suggests potential applications in the development of new materials .
properties
IUPAC Name |
2-bromopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFIHORVILKHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063532 | |
Record name | Pyrimidine, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyrimidine | |
CAS RN |
4595-60-2 | |
Record name | 2-Bromopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4595-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.